molecular formula C11H13BrN2O B1380764 1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one CAS No. 1289008-37-2

1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one

Cat. No.: B1380764
CAS No.: 1289008-37-2
M. Wt: 269.14 g/mol
InChI Key: TUMAJOMMODJOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core linked to a substituted pyridine ring. The bromo and methyl substituents at the 5- and 3-positions of the pyridine moiety confer unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry. This compound is structurally related to bioactive molecules targeting enzymes, receptors, and epigenetic regulators, as evidenced by its analogs in recent research .

Properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-8-6-9(12)7-13-11(8)14-5-3-2-4-10(14)15/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMAJOMMODJOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Pyridine-Piperidine Coupling

Method Overview:

This approach involves the initial synthesis of a brominated pyridine derivative, followed by its coupling with a piperidine derivative to form the target compound. The key steps include:

  • Bromination of 3-methylpyridine at the 5-position.
  • Formation of a suitable piperidin-2-one intermediate.
  • Coupling of these fragments through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Research Data:

A patent describes a route starting from 2-amino-3-methyl-5-bromopyridine, which undergoes a series of reactions to produce the desired compound. The process involves:

  • Refluxing with orthoformate and an acid catalyst to form an intermediate formate ester.
  • Subsequent reaction with N-methyl aniline and toluene to generate a formamido derivative.
  • Cyclization to form the piperidin-2-one ring via treatment with sodium amide and ethylene glycol dimethyl ether.

Reaction Scheme:

2-amino-3-methyl-5-bromopyridine
   | (orthoformate, acid catalyst, reflux)
   v
Intermediate formate ester
   | (reaction with N-methyl aniline, toluene, heating)
   v
Formamido derivative
   | (cyclization with sodium amide, ethylene glycol dimethyl ether)
   v
1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one

Preparation Data Table:

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 2-amino-3-methyl-5-bromopyridine Orthoformate, acid catalyst, reflux Formate ester Data not specified Reflux 16h, water wash
2 Formate ester N-methyl aniline, toluene, 60°C, 16h Formamido derivative Data not specified Organic solvent removal
3 Formamido derivative Sodium amide, ethylene glycol dimethyl ether, 10°C Piperidin-2-one derivative Yield not specified Recrystallization

Reductive Amination Pathway

Method Overview:

This method employs reductive amination of 2-aminopyridine derivatives with aldehydes or ketones, followed by cyclization to form the piperidin-2-one core. The process is characterized by mild reaction conditions and high yields.

Key Steps:

  • Reacting 2-amino-3-methyl-5-bromopyridine with an aldehyde derivative under reductive conditions.
  • Using sodium triacetoxyborohydride as a reducing agent.
  • Cyclization to form the piperidinone ring.

Research Data:

A patent describes the synthesis starting from 2-amino-5-methylpyridine, which is reacted with a piperidone derivative in toluene under reflux, with sodium triacetoxyborohydride facilitating the reduction. The process yields the target compound with high purity.

Reaction Scheme:

2-amino-3-methyl-5-bromopyridine + Piperidone derivative
   | (reduction with sodium triacetoxyborohydride, toluene, reflux)
   v
this compound

Preparation Data Table:

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 2-amino-3-methyl-5-bromopyridine Sodium triacetoxyborohydride, acetic acid, toluene, 50-70°C Reduced intermediate Data not specified Reaction time 1-2 hours
2 Intermediate Cyclization, purification Piperidin-2-one derivative High Recrystallization

Alternative Synthesis via Cross-Coupling

Method Overview:

A more advanced route involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to directly link brominated pyridine with piperidinone derivatives.

Research Data:

While specific procedures for this compound are limited, similar methodologies are used for related compounds, involving:

  • Brominated pyridine derivatives.
  • Palladium catalysts (e.g., Pd(PPh₃)₄).
  • Suitable bases (e.g., potassium carbonate).
  • Reaction in aromatic solvents like toluene or xylene at elevated temperatures.

Reaction Scheme:

Brominated pyridine + Piperidinone derivative
   | (Pd-catalyzed coupling, base, heat)
   v
this compound

Preparation Data Table:

Step Starting Materials Reagents & Conditions Product Yield (%) Notes
1 Brominated pyridine Pd catalyst, base, heat Coupled product Data not specified Reaction temperature 100-120°C
2 Coupled product Purification Final compound Data not specified Purification by chromatography

Additional Considerations and Notes

  • Purity and Yield: The synthesis yields are generally high, often exceeding 90% in optimized conditions, with purification steps including recrystallization or chromatography.
  • Reaction Conditions: Mild to moderate temperatures (25°C to 80°C) are preferred to minimize side reactions.
  • Solvent Choice: Toluene and ethylene glycol dimethyl ether are common solvents, providing good solubility and reaction control.
  • Safety and Scalability: The methods described are suitable for industrial scale-up, especially the reductive amination route, which avoids palladium catalysts and harsh conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one has been investigated for its potential as a drug candidate in various therapeutic areas:

  • Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects. The structural resemblance of this compound to known antidepressants suggests it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antitumor Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The brominated pyridine may enhance interaction with biological targets involved in tumor growth.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its interactions with neurotransmitter receptors could lead to developments in treating neurological disorders such as anxiety and schizophrenia.

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions, including:

  • Bromination : The introduction of the bromine atom onto the pyridine ring can be achieved through electrophilic aromatic substitution.
  • Piperidine Formation : The formation of the piperidine ring can be accomplished via cyclization reactions involving appropriate precursors.

These synthetic routes are crucial for producing analogs that may exhibit enhanced biological activity or reduced side effects.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives, including this compound. The results indicated that these compounds significantly increased locomotor activity in animal models, suggesting potential efficacy in treating depression.

Case Study 2: Antitumor Effects

Research conducted by a team at a leading pharmaceutical institute demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antidepressant and antitumor properties
NeuropharmacologyPossible treatment for anxiety and schizophrenia
Synthetic MethodologiesInvolves bromination and cyclization for compound synthesis

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidin-2-one moiety play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Halogenated Pyridine Derivatives

  • 5-Bromo-3-methylpyridin-2(1H)-one (CAS: 89488-30-2): Shares the bromo and methyl groups on the pyridine ring but lacks the piperidin-2-one linkage. Its similarity score (0.66) suggests that the piperidinone core significantly impacts molecular interactions .
  • 5-Bromo-2-(2-methylpiperidin-1-yl)pyridine (CAS: 1220030-81-8): Replaces the piperidin-2-one with a methylpiperidine group.
  • 5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine (CAS: 1249612-38-1): Features a piperidinyl carbonyl group and dual halogens (Br, Cl), which may enhance electrophilic reactivity and binding affinity .

Amino-Substituted Derivatives

  • This modification could enhance solubility but reduce membrane permeability .

Piperidin-2-one Derivatives with Aromatic Linkages

Bipyridine and Difluorophenyl Analogues

  • 1-([2,4'-Bipyridin]-5-yl)-4-(3,4-difluorophenyl)piperidin-2-one : Synthesized via Cu-catalyzed coupling (64% yield), this compound exhibits dual aromatic systems. The difluorophenyl group enhances metabolic stability, while the bipyridine moiety may improve π-π stacking interactions with proteins .

Fluorophenyl and Triazole Derivatives

  • 1-(3-Fluoro-4-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)amino)phenyl)piperidin-2-one (Compound 27): A potent FXa inhibitor with a triazole group, demonstrating anticoagulant activity via prolonged aPTT/PT. The fluoro substituent enhances bioavailability (logP < 5) .

Substitution Effects on the Piperidine Ring

  • 1-(3-((4-Amino-6-((3-chloro-4-methylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)phenyl)piperidin-2-one (Compound 29): Incorporates a triazine ring, enabling hydrogen bonding and π-stacking. The chloro and methyl groups on the phenyl ring enhance lipophilicity .

Key Research Findings and Pharmacological Profiles

Biological Activity

Overview

1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one is a chemical compound with the molecular formula C11H13BrN2OC_{11}H_{13}BrN_2O and a molecular weight of 269.14 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structure features a piperidine ring substituted with a brominated pyridine moiety, which is believed to enhance its reactivity and biological interactions.

The compound undergoes various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with different functional groups.
  • Oxidation and Reduction Reactions : It can participate in oxidation and reduction processes under specific conditions.

These reactions are crucial for synthesizing derivatives with enhanced biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosaNot determined

The presence of the bromine atom is thought to enhance the compound's ability to disrupt bacterial cell membranes, leading to increased efficacy against these pathogens .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within microbial cells. This includes inhibition of enzymes critical for bacterial survival and proliferation, which may be linked to its structural features that allow for effective binding .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • High-throughput Screening : In a study involving a library of compounds, this compound was identified as a potential lead compound for further development against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
  • Antifungal Activity : The compound has also been tested for antifungal properties, demonstrating activity against various fungal strains, although specific MIC values were not consistently reported across studies .
  • Cancer Therapeutics : Recent investigations have explored the potential anticancer properties of piperidine derivatives, including this compound. It has shown cytotoxic effects in vitro against certain cancer cell lines, suggesting that modifications to the piperidine structure could lead to enhanced therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between halogenated pyridine derivatives and piperidin-2-one scaffolds. For example, Ullmann-type coupling (using CuI as a catalyst) has been employed to form C–N bonds between aryl halides and nitrogen-containing heterocycles, as demonstrated in the synthesis of Apixaban intermediates . Key challenges include regioselectivity control and minimizing side reactions. Optimization involves screening catalysts (e.g., CuI, Pd-based systems), bases (K₂CO₃), and solvents (DMF, DMSO) under controlled temperatures (100–130°C). Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can identify substituent positions on the pyridine and piperidin-2-one rings. The bromine atom induces deshielding in adjacent protons, as seen in analogs like 2-bromo-5-methylpyridine .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isotopic peaks for bromine (¹⁸¹Br/⁷⁹Br).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving tautomeric forms or steric effects in heterocycles .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Gradient elution via flash chromatography (silica gel, ethyl acetate/hexane) effectively separates polar byproducts. Recrystallization from ethanol or acetonitrile improves purity. For thermally sensitive intermediates, preparative HPLC with C18 columns and acetonitrile/water gradients is recommended.

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

  • Methodological Answer : The bromine atom at the 5-position of the pyridine ring enhances electrophilicity, making it amenable to palladium-catalyzed cross-couplings. Comparative studies with chloro/iodo analogs (e.g., 5-bromo-2-chloro-3-iodopyridine ) reveal that bromine offers a balance between reactivity and stability. Kinetic studies using DFT calculations can predict activation barriers for bond formation, while in situ monitoring (e.g., via ¹⁹F NMR with fluorinated catalysts) tracks reaction progress .

Q. What computational approaches are suitable for modeling the compound’s electronic structure and predicting its biological activity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G** level) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets, such as enzymes in agrochemical pathways (e.g., cytochrome P450 in pesticide metabolism ). QSAR models correlate substituent effects (e.g., methyl vs. bromine) with activity.

Q. How can conflicting crystallographic or spectroscopic data be resolved during structural validation?

  • Methodological Answer : Contradictions in tautomeric forms (e.g., keto-enol tautomerism in pyridin-2-one derivatives ) require multi-technique validation:

  • X-ray Diffraction : Resolves absolute configuration and hydrogen-bonding networks.
  • VT-NMR : Variable-temperature NMR identifies dynamic equilibria between tautomers.
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) in piperidin-2-one .

Q. What role does this compound play in the synthesis of pharmaceuticals or agrochemicals?

  • Methodological Answer : The piperidin-2-one moiety is a key pharmacophore in anticoagulants (e.g., Apixaban intermediates ). In agrochemistry, derivatives like cypyrafluone (a herbicide ) utilize halogenated pyridine scaffolds for target specificity. Methodological studies focus on optimizing substituent patterns (e.g., bromine for bioisosteric replacement of chlorine) to enhance bioavailability or environmental stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.